molecular formula C9H7FN2 B2936182 5-Fluoroquinolin-6-amine CAS No. 2102409-31-2

5-Fluoroquinolin-6-amine

Cat. No.: B2936182
CAS No.: 2102409-31-2
M. Wt: 162.167
InChI Key: LCIMDZVLQQSHAK-UHFFFAOYSA-N
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Description

5-Fluoroquinolin-6-amine is a fluorinated quinoline derivative characterized by a fluorine substituent at position 5 and an amine group at position 6 of the quinoline scaffold. Quinoline derivatives are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring, making them versatile frameworks in medicinal chemistry and materials science. The introduction of fluorine and amine groups modifies electronic properties, solubility, and biological interactions.

Molecular Formula: C₉H₇FN₂
Molecular Weight: ~162.16 g/mol (estimated based on analogs) .
Key Properties:

  • Fluorine’s electron-withdrawing nature reduces basicity of the amine group compared to non-fluorinated analogs.
  • Applications include use as intermediates in drug synthesis and probes for metal ion detection (inferred from fluorinated quinolines in ).

Properties

IUPAC Name

5-fluoroquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIMDZVLQQSHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2F)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroquinolin-6-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluorine atom. For example, 5,6,7,8-tetrachloroquinoline can undergo nucleophilic fluoro-dechlorination to produce 5-fluoroquinoline derivatives . Another approach involves the direct fluorination of quinoline derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Fluoroquinolin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex aromatic compounds with diverse functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
5-Fluoroquinolin-6-amine F at 5, NH₂ at 6 C₉H₇FN₂ ~162.16 Not explicitly listed Potential enzyme inhibition, metal chelation
6-Fluoroquinolin-5-amine F at 6, NH₂ at 5 C₉H₇FN₂ 162.16 1251032-63-9 Medicinal chemistry intermediate
6-Fluoroquinolin-4-amine F at 6, NH₂ at 4 C₉H₇FN₂ 162.16 874800-60-9 Organic synthesis intermediate
5-Ethyl-6-methoxyquinolin-8-amine Ethyl (C₂H₅) at 5, OMe at 6, NH₂ at 8 C₁₂H₁₄N₂O 202.25 1520752-02-6 Tuned hydrophobicity for probe design
5,7-Dichloro-6-fluoroquinolin-3-amine Cl at 5,7; F at 6, NH₂ at 3 C₉H₅Cl₂FN₂ 231.05 2092452-80-5 Enhanced reactivity in cross-coupling reactions

Key Observations :

  • Positional Effects: Swapping fluorine and amine positions (e.g., this compound vs. 6-Fluoroquinolin-5-amine) alters electronic distribution.
  • Substituent Diversity: Methoxy and ethyl groups (e.g., 5-Ethyl-6-methoxyquinolin-8-amine) enhance lipophilicity, favoring membrane permeability in biological systems, whereas halogens (Cl, F) improve binding to metal ions or aromatic receptors .

Physicochemical Properties

  • Solubility: Fluorine reduces solubility in polar solvents compared to methoxy-substituted analogs (e.g., 6-Methoxyquinolin-5-amine, ).
  • Stability: Halogenated derivatives (e.g., 5,7-Dichloro-6-fluoroquinolin-3-amine) exhibit higher thermal stability due to strong C-Cl/F bonds .

Biological Activity

5-Fluoroquinolin-6-amine is a fluorinated derivative of quinoline, notable for its presence of a fluorine atom at the 5-position and an amine group at the 6-position. This compound has garnered significant attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research.

  • Molecular Formula : C9_9H7_7FN\
  • Molecular Weight : Approximately 162.16 g/mol
  • Structure : The unique substitution pattern enhances its chemical reactivity and biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties, particularly against various bacterial strains. The compound primarily targets bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication. By inhibiting these enzymes, it effectively disrupts bacterial growth and proliferation.

Target Enzyme Mechanism of Action
DNA GyraseStabilizes DNA strand breaks, preventing replication
Topoisomerase IVInhibits supercoiling of DNA, essential for replication

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy in inhibiting the growth of various cancer cell lines, with studies indicating submicromolar inhibitory concentrations (IC50_{50}).

Cell Line IC50_{50} (µM) Activity Description
K-5620.4Significant antiproliferative effects
Z-1380.6Promising lead compound for further study
HT-291.2Moderate activity observed

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of DNA Synthesis : By forming a ternary complex with DNA and target enzymes, it prevents the normal supercoiling necessary for DNA replication.
  • Cellular Uptake : Enhanced lipophilicity due to fluorination improves bioavailability and cellular uptake, which is critical for its therapeutic efficacy.

Study on Antimicrobial Efficacy

In a comparative study assessing various fluoroquinolones, this compound exhibited superior activity against Gram-negative bacteria, outperforming several other derivatives in terms of minimum inhibitory concentration (MIC).

Study on Anticancer Properties

A recent investigation into the antiproliferative effects of this compound revealed that it selectively inhibits cancer cell growth by inducing apoptosis in malignant cells while sparing normal cells. The study reported that compounds with similar structural features often displayed varied levels of activity based on their substitution patterns.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other quinoline derivatives:

Compound Name Key Features Biological Activity
4-Fluoroquinolin-6-amineDifferent substitution patternModerate antibacterial activity
3-BromoquinolineBromine at position 3Enhanced reactivity but lower antibacterial efficacy
7-FluoroquinolineFluorine at position 7Similar mechanism but less potent

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